4-(3-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine
Description
Synthesis Analysis
The synthesis of compounds similar to 4-(3-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine typically involves multi-step chemical processes, including cyclocondensation reactions, nucleophilic substitutions, and rearrangements. For instance, compounds bearing the morpholine moiety, such as 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, are synthesized through a series of steps starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene. These processes highlight the complexity and precision required in the synthesis of such intricate molecules (Wang et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by their heterocyclic frameworks, incorporating elements like pyrazole, pyridine, and morpholine rings. These structures are confirmed through advanced spectroscopic methods, such as NMR and mass spectrometry, and sometimes by single-crystal X-ray diffraction studies. The structural analysis reveals the intricacies of their molecular frameworks, which are essential for understanding their reactivity and interactions (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of these compounds is significantly influenced by their unique molecular structures. They participate in various chemical reactions, including cycloadditions, alkylation, and acylation, leading to a wide range of derivatives with potential biological activities. For example, the alkylation of pyrazolo[3,4-c]isoquinolines, a related process, demonstrates the versatility of these compounds in chemical transformations (Dyachenko et al., 2013).
properties
IUPAC Name |
4-[3-[3-(3-pyridin-3-ylphenyl)pyrazol-1-yl]propyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-4-18(20-6-2-8-22-17-20)16-19(5-1)21-7-11-25(23-21)10-3-9-24-12-14-26-15-13-24/h1-2,4-8,11,16-17H,3,9-10,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBQQEDVRAOQTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C=CC(=N2)C3=CC=CC(=C3)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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